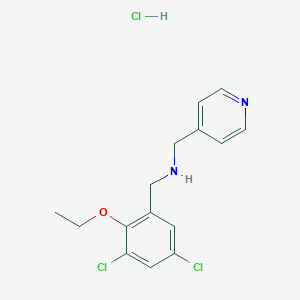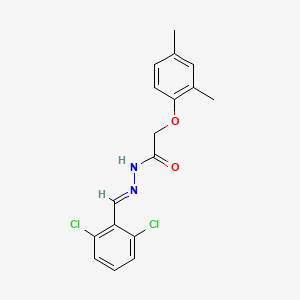![molecular formula C12H14N4O2 B5548760 4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)
4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those similar to 4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as reported in the synthesis of various 1,2,4-triazole derivatives (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, alongside single-crystal X-ray diffraction (Jebas et al., 2013). These methods help in elucidating the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
1,2,4-Triazole derivatives, including this compound, exhibit a variety of chemical behaviors due to their versatile structural framework. They are often involved in reactions such as cyclization, nucleophilic substitution, and condensation reactions (Dovlatyan et al., 1981).
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
Research on related compounds like aromatic amines has provided insights into their biochemical properties, including metabolism in organisms. For example, the metabolism of 3:4-dimethylaniline, a simple aromatic amine with carcinogenic properties, was studied in rats, highlighting its potential impact on tumor incidence and its interaction with other compounds (E. Boyland & P. Sims, 1959).
Synthesis and Antimicrobial Activities
Another area of application is the synthesis of new derivatives for antimicrobial activities. Research into 1,2,4-triazole derivatives has shown that novel compounds can be synthesized with potential antimicrobial properties, offering pathways for developing new antimicrobial agents (H. Bektaş et al., 2010).
Crystal Structures
The crystal structures of derivatives provide insights into their molecular configurations, essential for understanding their chemical behavior and potential applications. Studies have synthesized and characterized the crystal structures of butyrate and 1,3-dioxane derivatives, which are crucial for the development of new materials or chemicals with specific properties (S. R. Jebas et al., 2013).
Antioxidant Activities
The antioxidant potential of triazole and thiadiazole derivatives has been explored, revealing that some compounds exhibit significant antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (I. Khan et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(2,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-4-9(2)10(5-8)18-6-11(17)16-7-14-15-12(16)13/h3-5,7H,6H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWMCSPQCPOPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)



![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)


